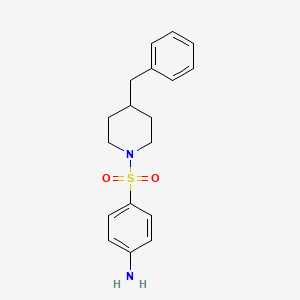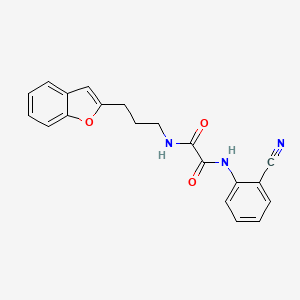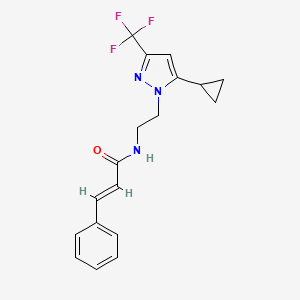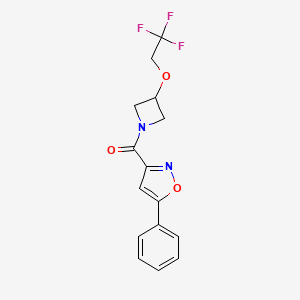![molecular formula C14H13N3OS B2701367 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478045-24-8](/img/structure/B2701367.png)
4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, which includes compounds similar to “4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine”, has been extensively studied . Pyrimidines can be synthesized through various methods, including condensation and dehydrogenation steps . An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol has been reported as an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives .Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of various heterocycles, including 4-mercaptopyrimidines and isothiazolo[5,4-d]pyrimidine derivatives, has been achieved using reactions involving active methylene compounds (Shibuya, 1984).
- Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee et al., 1996); (Gangjee et al., 1997).
Chemical Properties and Crystal Structures
- The study of crystal structures of pyrimethaminium benzenesulfonate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate highlighted the importance of hydrogen-bonded bimolecular ring motifs in pyrimidine rings (Balasubramani et al., 2007).
- Research on the tautomerism, twinning, and disorder in pyrimidinium salts provided insights into the molecular recognition processes involving hydrogen bonding in aminopyrimidines (Rajam et al., 2017).
Antimicrobial Applications
- Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from active methylene compounds, showed high antibacterial activity (Azab et al., 2013).
- Pyrimidine tetrazole derivatives were synthesized and assessed for antibacterial and antifungal activity, revealing significant efficacy against various bacteria (Bhoge et al., 2021).
Antiviral and Anticancer Research
- Nonannulated tetrazolylpyrimidines showed moderate in vitro activity against the H1N1 subtype of influenza A virus, highlighting their potential in antiviral research (Ostrovskii et al., 2021).
- The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties (Bassyouni & Fathalla, 2013).
Miscellaneous Applications
- The design, synthesis, and biological evaluation of pyrimidine‐containing 4H‐chromen‐4‐one derivatives indicated significant antibacterial activities against various pathogens, offering potential in the development of new agrochemicals (Su et al., 2020).
Mécanisme D'action
While the specific mechanism of action for “4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine” is not mentioned in the literature, pyrimidine derivatives have been found to exhibit a range of pharmacological effects . For instance, they have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Orientations Futures
The future directions for research on “4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. For instance, the development of new pyrimidines as anti-inflammatory agents has been suggested . Additionally, the potential of pyrimidine derivatives as protein kinase inhibitors for cancer treatment has been highlighted .
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-4-5-11(9(2)6-8)19-14-12-10(3)17-18-13(12)15-7-16-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWABFRIRCLTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=NC3=C2C(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322537 | |
| Record name | 4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478045-24-8 | |
| Record name | 4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2701291.png)


![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)


![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)
![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)
![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)